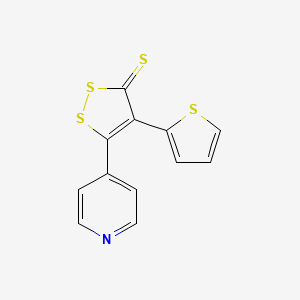![molecular formula C16H18N2O4S B12629101 3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide CAS No. 919997-03-8](/img/structure/B12629101.png)
3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide is a chemical compound with the molecular formula C₁₆H₁₈N₂O₄S This compound is characterized by the presence of a biphenyl group, a sulfamoyl group, and a hydroxypropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the biphenyl derivative with a suitable sulfonamide reagent under basic conditions.
Formation of the Hydroxypropanamide Group: The final step involves the reaction of the sulfamoyl-biphenyl intermediate with a hydroxypropanamide derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[([1,1’-Biphenyl]-4-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 4-position.
3-{[([1,1’-Biphenyl]-2-yl)methyl]sulfamoyl}-N-hydroxypropanamide: Similar structure with the biphenyl group substituted at the 2-position.
3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-methylpropanamide: Similar structure with a methyl group instead of a hydroxy group.
Uniqueness
The uniqueness of 3-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919997-03-8 |
|---|---|
Formule moléculaire |
C16H18N2O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-hydroxy-3-[(3-phenylphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C16H18N2O4S/c19-16(18-20)9-10-23(21,22)17-12-13-5-4-8-15(11-13)14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
Clé InChI |
BBINTMKDMXMLLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-[(E)-{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12629044.png)
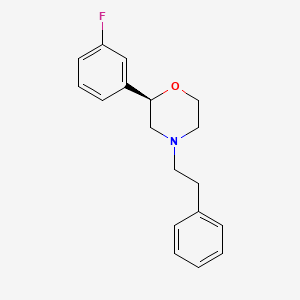



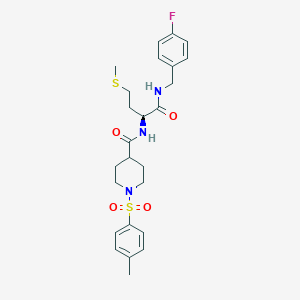
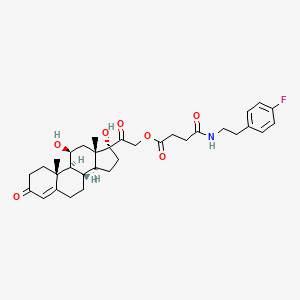

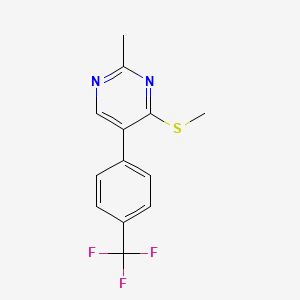
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
